molecular formula C17H16N2 B14168383 6-Methyl-2,4-diphenyl-1,4-dihydropyrimidine CAS No. 7235-49-6

6-Methyl-2,4-diphenyl-1,4-dihydropyrimidine

Cat. No.: B14168383
CAS No.: 7235-49-6
M. Wt: 248.32 g/mol
InChI Key: OVCSIQFHOSJUDA-UHFFFAOYSA-N
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Description

6-Methyl-2,4-diphenyl-1,4-dihydropyrimidine is a heterocyclic compound belonging to the class of dihydropyrimidines. It is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, with methyl and phenyl groups attached at positions 6, 2, and 4, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,4-diphenyl-1,4-dihydropyrimidine can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . This multicomponent reaction is typically catalyzed by acids such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the dihydropyrimidine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using solid acid catalysts like Montmorillonite-KSF, which allows for a more efficient and environmentally friendly process . This method not only improves the yield but also reduces the reaction time and minimizes the use of hazardous solvents.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,4-diphenyl-1,4-dihydropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine-2,4-diones, while substitution reactions can introduce halogens, alkyl, or aryl groups at different positions on the ring .

Scientific Research Applications

6-Methyl-2,4-diphenyl-1,4-dihydropyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2,4-diphenyl-1,4-dihydropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups at positions 6, 2, and 4, respectively, contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

7235-49-6

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

6-methyl-2,4-diphenyl-1,4-dihydropyrimidine

InChI

InChI=1S/C17H16N2/c1-13-12-16(14-8-4-2-5-9-14)19-17(18-13)15-10-6-3-7-11-15/h2-12,16H,1H3,(H,18,19)

InChI Key

OVCSIQFHOSJUDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N=C(N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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